Bilirubin conjugate

Overview

Description

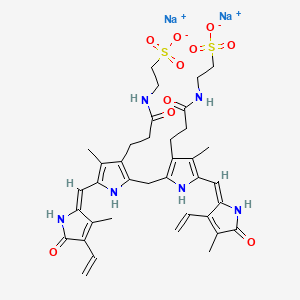

Bilirubin conjugate is a stable, water-soluble ditaurate derivative of bilirubin . It is meant to mimic endogenous bilirubin glucuronide derivatives . It is excreted from the liver in bile or is converted to urobilinogen and excreted in the urine as urobilin or in the feces as stercobilin .

Synthesis Analysis

Bilirubin is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . In the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase . This forms conjugated bilirubin, which is soluble .Molecular Structure Analysis

Bilirubin is generated by sequential catalytic degradation of heme mediated by two groups of enzymes . The presence in bile of “alkali-stable” noncarbohydrate conjugates of bilirubin remains controversial . Evidence adduced in favor of the existence of a sulfate conjugate includes chromatographic and optical-spectrum similarities between azo pigments supposedly derived from a natural bilirubin sulfate and those prepared from a synthetic bilirubin sulfate of unknown structure .Chemical Reactions Analysis

In the bloodstream, unconjugated bilirubin binds to albumin to facilitate its transport to the liver . Once in the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase . This forms conjugated bilirubin, which is soluble . This allows conjugated bilirubin to be excreted into the duodenum in bile .Physical And Chemical Properties Analysis

This compound is a stable, water-soluble ditaurate derivative of bilirubin . It is meant to mimic endogenous bilirubin glucuronide derivatives .Scientific Research Applications

Membrane Transporters for Bilirubin

Bilirubin, a highly hydrophobic tetrapyrrole, binds to plasma albumin and is conjugated in the liver to glucuronic acid, forming water-soluble glucuronides. This study provides a comprehensive review of the membrane transporters for bilirubin and its conjugates, which are crucial for understanding the uptake of bilirubin from blood into the liver and its excretion in urine and bile. It highlights 19 identified membrane transporters, demonstrating their biological importance in the daily production and processing of bilirubin in normal adults (Čvorović & Passamonti, 2017).

Therapeutic Application of Bilirubin Nanoparticles

Bilirubin, once considered toxic, is now recognized as a powerful endogenous antioxidant. This review covers the theranostic (therapeutic and diagnostic) applications of bilirubin-conjugated nanoparticles. It discusses the construction of nanoparticulate bilirubin systems, their mechanisms of therapeutic action, drug delivery, and imaging potential, shedding light on their translational future in therapy and diagnosis (Yao et al., 2020).

Bilirubin in Hepatocellular Carcinoma Cell Culture

This research compares bilirubin glucuronidation activity in 2D- and 3D-cultured human hepatocellular carcinoma HepG2 cells. It examines the conjugation process, primarily catalyzed by UDP-glucuronosyltransferases (UGT) 1A1, and its implications for drug metabolism and liver function. The study demonstrates the efficiency of 3D-cultured hepatoma for evaluating bilirubin metabolism properties, which is significant for understanding liver disease and drug interactions (Hirano et al., 2020).

Bilirubin in Health and Disease

This paper discusses the role of unconjugated bilirubin (UCB) as a potent endogenous antioxidant substance. It explores its protective effects against diseases associated with increased oxidative stress, including cardiovascular diseases and cancer. The study suggests targeting bilirubin metabolism as a potential therapeutic approach for various conditions (Gazzin et al., 2016).

Development of Bil

irubin Determination MethodsThis research provides an overview of the methods for determining serum bilirubin levels, crucial for diagnosing many diseases and metabolic disorders. It discusses conventional spectroscopy-based analytical methods, sophisticated instrument-based methods, and portable low-cost systems for point-of-care settings. This comprehensive review emphasizes the importance of reliable, rapid, and sensitive bilirubin determination methods (Ngashangva, Bachu, & Goswami, 2019).

Bilirubin as a Cardiometabolic Signaling Molecule

Exploring bilirubin's role beyond being a marker for hepatic disease, this study highlights its cardio and metabolic protective factors. It delves into bilirubin's history, production, and metabolism, focusing on its beneficial effects on cardiovascular and metabolic diseases. The review discusses the potential of bilirubin as a therapeutic target for these conditions (Hinds & Stec, 2018).

Mechanism of Action

Target of Action

Bilirubin conjugate primarily targets the liver, where it is taken up, metabolized, and excreted into the bile . The membrane transporters of bilirubin diglucuronide are well-known . These transporters play a crucial role in the uptake of bilirubin from the blood into the liver .

Mode of Action

In the bloodstream, unconjugated bilirubin binds to albumin to facilitate its transport to the liver . Once in the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase . This forms conjugated bilirubin, which is soluble . This allows conjugated bilirubin to be excreted into the duodenum in bile .

Biochemical Pathways

Bilirubin is a metabolic product of heme, derived from the catabolism of heme, released by both hemoglobin (75%) and cytochromes (25%) . The liver is the organ where bilirubin is taken up, metabolized by glucurono-conjugation, and excreted into the bile .

Pharmacokinetics

The pharmacokinetics of this compound involves its transport to the liver, conjugation with glucuronic acid, and excretion into the bile . The membrane transporters of bilirubin diglucuronide play a significant role in these processes .

Result of Action

The result of the action of this compound is the conversion of highly-hydrophobic unconjugated bilirubin into water-soluble conjugated bilirubin . This transformation allows for the excretion of bilirubin in urine and bile, preventing the potential toxicity of high levels of unconjugated bilirubin .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of albumin in the bloodstream facilitates the transport of unconjugated bilirubin to the liver . Additionally, the function of the liver and the presence of the enzyme glucuronyl transferase are crucial for the conjugation process . The efficiency of the membrane transporters in the liver also impacts the uptake of bilirubin from the blood and its excretion into the bile .

Safety and Hazards

Bilirubin Conjugate (sodium salt) is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Bilirubin is clinically confirmed as a biomarker for liver health and has been utilized to implement the prognostic systems for cirrhosis and hyperbilirubinemia . A better understanding of bilirubin’s hormonal function may explain why hypobilirubinemia might be deleterious . Research directions that could generate treatment possibilities for patients with hypobilirubinemia, such as targeting of pathways that regulate its production or turnover or the newly designed bilirubin nanoparticles .

Biochemical Analysis

Biochemical Properties

The biochemical reactions involving Bilirubin conjugate are primarily centered around its transformation from a lipid-soluble unconjugated form to a water-soluble conjugated form . This transformation is crucial for the excretion of bilirubin from the body .

Cellular Effects

The effects of this compound on cells are largely related to its role in the metabolism and excretion of bilirubin. In the liver cells, for instance, the conjugation of bilirubin is a key step in the process of bilirubin excretion .

Molecular Mechanism

The molecular mechanism of action of this compound involves the esterification of bilirubin’s propionic acid with glucuronic acid . This process changes the stereochemical structure of the molecule by adding one or two more water-soluble residues .

Metabolic Pathways

This compound is involved in the metabolic pathway of bilirubin excretion. It is formed during the process of bilirubin conjugation in the liver, a key step in the metabolism and excretion of bilirubin .

Transport and Distribution

This compound, being water-soluble, is excreted into the gastrointestinal tract

Subcellular Localization

Given its role in the metabolism and excretion of bilirubin, it is likely to be found in the liver cells where bilirubin conjugation occurs .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bilirubin conjugate involves the conjugation of Bilirubin with a suitable amino acid or peptide. The amino acid or peptide is chosen based on its ability to form stable bonds with Bilirubin and its solubility in aqueous solutions. The conjugation reaction is typically carried out using a coupling agent such as EDC or DCC in the presence of a catalyst such as DMAP or HOBt. The resulting Bilirubin conjugate is purified using chromatography techniques such as HPLC or FPLC.", "Starting Materials": ["Bilirubin", "Amino acid or peptide", "EDC or DCC", "DMAP or HOBt", "Solvent"], "Reaction": ["1. Dissolve Bilirubin and Amino acid or peptide in a suitable solvent", "2. Add EDC or DCC and DMAP or HOBt to the reaction mixture", "3. Stir the reaction mixture at room temperature for several hours", "4. Purify the Bilirubin conjugate using chromatography techniques such as HPLC or FPLC"] } | |

| 68683-34-1 | |

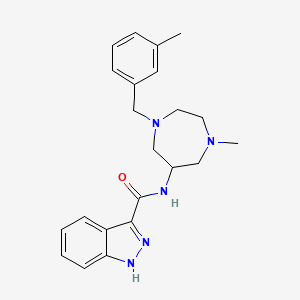

Molecular Formula |

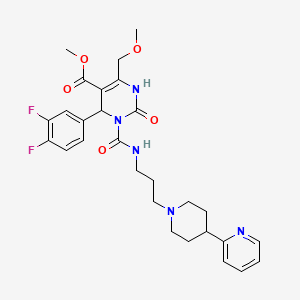

C37H44N6Na2O10S2 |

Molecular Weight |

842.9 g/mol |

IUPAC Name |

disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate |

InChI |

InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18+;; |

InChI Key |

IQKDYMAMJBFOQJ-HITFMFJXSA-L |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |

SMILES |

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |

Appearance |

A crystalline solid |

| 68683-34-1 | |

Pictograms |

Irritant |

Purity |

> 98% |

Related CAS |

89771-93-7 (Parent) |

synonyms |

Bilirubin Ditaurate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Bilirubin conjugates are water-soluble forms of bilirubin, a yellow pigment produced during the breakdown of heme. Unconjugated bilirubin is insoluble in water and potentially toxic. The liver converts it into water-soluble forms through conjugation, primarily with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A1. [, , ]

A: Conjugation is crucial for converting bilirubin into a water-soluble form, allowing its excretion from the body. This process is essential for preventing the buildup of unconjugated bilirubin, which can be toxic, especially in newborns, and lead to jaundice and neurological damage. [, , ]

A: Genetic defects in UGT1A1 can lead to impaired bilirubin conjugation and result in unconjugated hyperbilirubinemia. Crigler-Najjar syndrome type I, a severe form of this condition, is characterized by the complete absence of UGT1A1 activity, resulting in dangerously high levels of unconjugated bilirubin. [, ]

A: While conjugation is essential, defects in the transport of bilirubin conjugates can also lead to hyperbilirubinemia. Rotor syndrome, a rare genetic disorder, is characterized by conjugated hyperbilirubinemia due to mutations in the genes encoding organic anion transporting polypeptides OATP1B1 and OATP1B3. [] These transporters are located on the sinusoidal membrane of hepatocytes and are responsible for the reuptake of conjugated bilirubin from the blood back into the liver for excretion into bile. Deficiencies in these transporters disrupt this process, leading to the accumulation of conjugated bilirubin in the blood. []

A: Several analytical techniques are used to study bilirubin conjugates. High-performance liquid chromatography (HPLC) is commonly employed for separation and quantification of different bilirubin species in biological samples like bile and serum. [, , ] Thin-layer chromatography (TLC) offers a simpler and faster alternative for separating and identifying bilirubin conjugates. [, , ]

ANone: Future research should focus on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

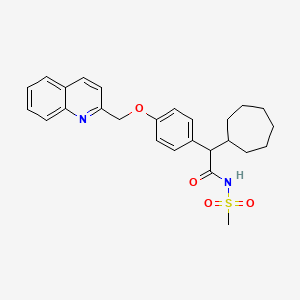

![(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one](/img/structure/B1663455.png)